What are the chemical and physical properties of oleic anhydride?
What are the chemical and physical properties of oleic anhydride?
An In-depth Technical Guide to the Chemical and Physical Properties of Oleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of oleic anhydride. The information is presented to support research, development, and application of this compound in various scientific fields, including drug development.
Chemical Identity
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IUPAC Name: [(Z)-octadec-9-enoyl] (Z)-octadec-9-enoate[1]
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Synonyms: cis-9-Octadecenoic anhydride, Oleoyl anhydride[2][3]
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Molecular Formula: C₃₆H₆₆O₃
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Molecular Weight: 546.9 g/mol
Physical Properties
Oleic anhydride is a colorless to light yellow liquid or solid, with its physical state being dependent on the ambient temperature. It possesses a characteristic fatty odor.
Table 1: Physical Properties of Oleic Anhydride
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid or solid | |
| Molecular Weight | 546.91 g/mol | |
| Density | 0.88 g/mL | |
| Melting Point | 22-24 °C (literature) | |
| Boiling Point | 200-215 °C at 11 mmHg (literature) | |
| Flash Point | >109 °C (>230 °F) | |
| Solubility | Soluble in ethanol (≥100 mg/mL), DMF (miscible), and DMSO (miscible). Limited solubility in water. |
Chemical Properties and Reactivity
As a carboxylic acid anhydride, oleic anhydride is a reactive acylating agent and participates in nucleophilic acyl substitution reactions.
Hydrolysis
Oleic anhydride hydrolyzes in the presence of water to yield two molecules of oleic acid. This reaction can be autocatalytic, where the product, oleic acid, catalyzes the hydrolysis. The rate of hydrolysis can be influenced by the surrounding environment.
Reactions with Alcohols and Amines
Oleic anhydride reacts with alcohols to form oleic esters and with amines to form oleic amides. These reactions are fundamental in the synthesis of various oleic acid derivatives.
Stability
Oleic anhydride is stable for at least two years when stored properly. For long-term storage, it is recommended to keep it at -20°C or -80°C, sealed and away from moisture.
Experimental Protocols
Synthesis of Oleic Anhydride via Dehydration of Oleic Acid with Dicyclohexylcarbodiimide (DCC)
A common laboratory-scale method for preparing oleic anhydride involves the dehydration of oleic acid using dicyclohexylcarbodiimide (DCC). This method is reported to produce high yields, ranging from 87% to 94%.
Materials:
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Oleic acid
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Dicyclohexylcarbodiimide (DCC)
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Anhydrous aprotic solvent (e.g., carbon tetrachloride)
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Reaction vessel
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Magnetic stirrer
Procedure:
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Dissolve two molar equivalents of oleic acid in an anhydrous aprotic solvent in a reaction vessel.
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Add one molar equivalent of dicyclohexylcarbodiimide (DCC) to the solution.
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Stir the reaction mixture at room temperature.
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The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion, the by-product, dicyclohexylurea (DCU), precipitates out of the solution and can be removed by filtration.
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The solvent is then removed from the filtrate under reduced pressure to yield crude oleic anhydride.
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Further purification can be achieved by crystallization if necessary.
Caption: Synthesis of Oleic Anhydride from Oleic Acid using DCC.
Signaling Pathways and Logical Relationships
Hydrolysis of Oleic Anhydride
The hydrolysis of oleic anhydride is a fundamental reaction that can be visualized as a simple workflow.
Caption: Hydrolysis of Oleic Anhydride to Oleic Acid.
Applications in Research and Development
Oleic anhydride serves as a versatile reagent in organic synthesis. It is utilized in the preparation of various oleic acid derivatives, including esters and amides, which have applications in materials science and as biochemical probes. Furthermore, it has been used in the synthesis of complex lipids such as phospholipids and triglycerides. Its ability to inhibit sphingosine-induced phosphorylation of p32 in Jurkat T cells suggests its potential as a tool in cell signaling research.
